Molecular Weight and Volatility: Perfluorooctanoic Anhydride vs. Trifluoroacetic Anhydride (TFAA)
Perfluorooctanoic anhydride possesses a molecular weight nearly four times that of trifluoroacetic anhydride (TFAA), a common alternative for introducing perfluoroacyl groups. This difference is crucial for analytical applications. While a higher molecular weight reduces volatility, it can be a strategic advantage when analyzing low-molecular-weight, volatile analytes, as it shifts the derivative's retention time to a region with less interference [1]. Conversely, TFAA is preferred for larger, less volatile molecules to facilitate their elution. The choice is not based on inherent superiority but on specific analytical requirements dictated by the analyte's properties. [1]
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 810.12 g/mol [1] |
| Comparator Or Baseline | Trifluoroacetic anhydride (TFAA): 210.03 g/mol [2] |
| Quantified Difference | Target compound is ~3.86x heavier |
| Conditions | Calculated from molecular formula; affects volatility and GC retention time [1] |
Why This Matters
This significant molecular weight difference dictates the volatility of derivatives and is the primary selection criterion when optimizing a GC method for a specific analyte class.
- [1] NIST Chemistry WebBook. Octanoic acid, pentadecafluoro-, anhydride. Molecular weight: 810.1215. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C33496489. View Source
- [2] PubChem. Trifluoroacetic anhydride. Molecular Weight: 210.03 g/mol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Trifluoroacetic-anhydride. View Source
